molecular formula C18H13F4N3O4 B15003723 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

Cat. No.: B15003723
M. Wt: 411.3 g/mol
InChI Key: XXMSLKLJHIECEU-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C18H13F4N3O4 and a molecular weight of 411.31 . This compound features a unique imidazolidine ring structure substituted with fluorophenyl, trifluoromethyl, and methoxybenzamide groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves multiple steps, typically starting with the preparation of the imidazolidine ring. The synthetic route often includes the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form the intermediate, followed by cyclization with trifluoromethyl ketone and subsequent methoxylation . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13F4N3O4

Molecular Weight

411.3 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H13F4N3O4/c1-29-11-8-6-10(7-9-11)14(26)23-17(18(20,21)22)15(27)25(16(28)24-17)13-5-3-2-4-12(13)19/h2-9H,1H3,(H,23,26)(H,24,28)

InChI Key

XXMSLKLJHIECEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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